molecular formula C7H7ClFNO B11916391 2-Chloro-4-fluoro-3-methoxyaniline

2-Chloro-4-fluoro-3-methoxyaniline

Cat. No.: B11916391
M. Wt: 175.59 g/mol
InChI Key: VPJMQULMNCYDRU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, starting with 2-chloro-4-fluoroaniline, the methoxy group can be introduced via a reaction with methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methoxyaniline: Similar structure but lacks the chlorine atom.

    3-Chloro-4-methoxyaniline: Similar structure but lacks the fluorine atom.

    4-Chloro-2-fluoroaniline: Similar structure but lacks the methoxy group.

Uniqueness

2-Chloro-4-fluoro-3-methoxyaniline is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the benzene ring

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

2-chloro-4-fluoro-3-methoxyaniline

InChI

InChI=1S/C7H7ClFNO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,10H2,1H3

InChI Key

VPJMQULMNCYDRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)N)F

Origin of Product

United States

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